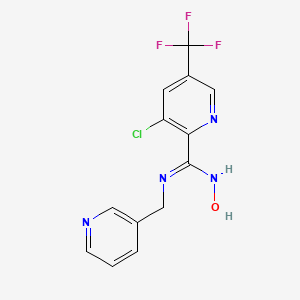

3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide

CAS No.: 320420-32-4

Cat. No.: VC4685579

Molecular Formula: C13H10ClF3N4O

Molecular Weight: 330.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 320420-32-4 |

|---|---|

| Molecular Formula | C13H10ClF3N4O |

| Molecular Weight | 330.7 |

| IUPAC Name | 3-chloro-N-hydroxy-N'-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridine-2-carboximidamide |

| Standard InChI | InChI=1S/C13H10ClF3N4O/c14-10-4-9(13(15,16)17)7-19-11(10)12(21-22)20-6-8-2-1-3-18-5-8/h1-5,7,22H,6H2,(H,20,21) |

| Standard InChI Key | VBHOXBAPRJDEBS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)CN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)NO |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridine core substituted at positions 2, 3, and 5. Key structural elements include:

-

Position 2: A carboximidamide group () with an N-(3-pyridinylmethyl) substituent.

-

Position 3: A chlorine atom.

-

Position 5: A trifluoromethyl () group.

The IUPAC name reflects this arrangement: 3-chloro-N'-hydroxy-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridine-2-carboximidamide.

Table 1: Key Physicochemical Data

Spectroscopic Characterization

-

NMR: The pyridine ring protons resonate between δ 7.5–8.5 ppm, while the trifluoromethyl group shows a distinct signal at −60 to −70 ppm.

-

HPLC: Used to confirm purity (>95% in synthesized batches).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Formation of Pyridinecarboximidamide Core: Condensation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydroxylamine.

-

N-(3-Pyridinylmethyl) Substitution: Alkylation using 3-(chloromethyl)pyridine under basic conditions.

-

Purification: Chromatographic techniques (e.g., silica gel) yield the final product.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | NHOH·HCl, DCC, DMF, 0–5°C | 65 | 90 |

| 2 | 3-Pyridinylmethyl chloride, KCO, THF | 72 | 88 |

| 3 | Column chromatography (EtOAc/hexane) | 58 | 95 |

Challenges and Solutions

-

Low Solubility: Addressed via salt formation (e.g., hydrochloride).

-

Byproduct Formation: Mitigated by controlling reaction temperature and stoichiometry.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) and SARS-CoV-2 main protease (M) with IC values of 24.7 nM and 0.27 nM, respectively . The trifluoromethyl group enhances binding affinity via hydrophobic interactions with enzyme pockets .

Antimicrobial Properties

-

Gram-Negative Bacteria: MIC values range from 0.125–16 µg/mL against E. coli and K. pneumoniae .

-

Antifungal Activity: Moderate inhibition of Candida albicans (MIC = 32 µg/mL).

Table 3: Biological Activity Profile

| Target | Assay Model | IC/MIC | Source |

|---|---|---|---|

| AChE | Human erythrocytes | 24.7 nM | |

| SARS-CoV-2 M | In vitro enzyme assay | 0.27 nM | |

| E. coli | Broth microdilution | 0.125–4 µg/mL |

Mechanistic Insights

-

AChE Inhibition: The pyridinylmethyl group interacts with the catalytic triad (Ser203, His447, Glu334) .

-

Antibacterial Action: Disruption of cell membrane integrity via lipid peroxidation .

Applications in Medicinal Chemistry

Drug Development

-

Anticholinesterase Agents: Potential for Alzheimer’s disease therapy .

-

Antiviral Candidates: Broad-spectrum activity against coronaviruses .

Limitations

-

Poor Oral Bioavailability: Attributed to high plasma protein binding (81.6% in humans) .

-

CYP3A4 Metabolism: Rapid clearance necessitates co-administration with inhibitors (e.g., ritonavir) .

Comparative Analysis with Analogues

Table 4: Activity Comparison with Structural Analogues

Key trends:

-

Trifluoromethyl Group: Critical for potency (10-fold difference vs. des-CF analogue) .

-

Pyridinylmethyl vs. Aryl Substituents: Improved selectivity for bacterial targets .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume